N-(Methyl-d3)-indazole-6-boronic acid
Description
N-(Methyl-d3)-indazole-6-boronic acid is a deuterated boronic acid derivative featuring an indazole core substituted with a trideuterated methyl group (-CD₃) at the nitrogen position and a boronic acid (-B(OH)₂) moiety at the 6-position. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners. The deuterated methyl group enhances metabolic stability compared to non-deuterated analogs, a feature increasingly leveraged in drug design to improve pharmacokinetic profiles .
Properties
IUPAC Name |
[1-(trideuteriomethyl)indazol-6-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-8-4-7(9(12)13)3-2-6(8)5-10-11/h2-5,12-13H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVQAWCHQBKZCF-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NN2C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=CC(=C2)B(O)O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyl-d3)-indazole-6-boronic acid typically involves the reaction of indazole derivatives with boronic acid reagents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an indazole halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Methyl-d3)-indazole-6-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The indazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the substituent, but typical reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(Methyl-d3)-indazole-6-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(Methyl-d3)-indazole-6-boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property makes it a valuable tool in the study of enzyme kinetics and the development of enzyme inhibitors.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Deuterated vs. Non-Deuterated Analogs
- N-(Methyl-d3)-indazole-6-boronic acid vs. N-Methyl-indazole-6-boronic acid: The deuterated methyl group (-CD₃) reduces metabolic oxidation rates compared to the non-deuterated (-CH₃) version, as observed in deuterated pharmaceuticals like Methoxyl-d3-amine hydrochloride (). This isotopic substitution can prolong half-life and enhance bioavailability .
(b) Heterocyclic Core Modifications
- Indazole-based vs. Pyridine-based Boronic Acids :
Indazole’s fused benzene-pyrazole structure provides greater rigidity and distinct electronic properties compared to pyridine. For example, 6-(Methylthio)pyridin-3-ylboronic acid () has a pyridine core with a methylthio (-SMe) substituent, which increases electron density and alters reactivity in cross-coupling reactions. Indazole’s dual nitrogen atoms may enhance binding affinity in medicinal chemistry applications .
(c) Substituent Effects
- Boronic Acids with Methoxy vs. Thioether Groups: Compounds like 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid () feature methoxy (-OMe) groups, which are electron-donating and improve solubility in polar solvents.
Physicochemical and Reactivity Data
The table below compares key properties of this compound with structurally related boronic acids:
Key Observations:
Molecular Weight : Indazole-based boronic acids generally have higher molecular weights than pyridine or phenyl analogs due to their fused-ring systems.
Reactivity : Electron-deficient cores (e.g., pyridazine in ) may reduce boronic acid reactivity, whereas electron-rich systems (e.g., methoxy-substituted phenyl) enhance it .
Deuterium Effects : Deuterated analogs like this compound are prioritized in drug discovery for their improved metabolic stability, a trend supported by deuterated compounds in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
